molecular formula C8H7BrO2 B2999884 4-Bromo-2-hydroxy-5-methylbenzaldehyde CAS No. 1427373-22-5

4-Bromo-2-hydroxy-5-methylbenzaldehyde

Cat. No. B2999884
M. Wt: 215.046
InChI Key: JFXHVNHTPWAUKF-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-5-methylbenzaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is involved in various chemical reactions such as Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, Imination and oxidative heterocyclization / carbonylation .


Molecular Structure Analysis

The molecular weight of 4-Bromo-2-hydroxy-5-methylbenzaldehyde is 215.05 . Its IUPAC name is 4-bromo-2-hydroxy-5-methylbenzaldehyde and its InChI code is 1S/C8H7BrO2/c1-5-2-6 (4-10)8 (11)3-7 (5)9/h2-4,11H,1H3 .


Chemical Reactions Analysis

4-Bromo-2-hydroxy-5-methylbenzaldehyde is involved in various chemical reactions such as Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, Imination and oxidative heterocyclization / carbonylation .


Physical And Chemical Properties Analysis

4-Bromo-2-hydroxy-5-methylbenzaldehyde is a solid substance . The storage temperature is between 2-8°C .

Scientific Research Applications

Electrosynthesis and Biomedical Applications

4-Bromo-2-hydroxy-5-methylbenzaldehyde has been utilized in the synthesis of complex organic compounds. For instance, Ryzhkova et al. (2020) explored its use in the electrochemically induced transformation of various components to produce compounds with potential biomedical applications, particularly for regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

Electrochemical Behavior

The electrochemical behavior of polymers functionalized with similar compounds has been studied by Hasdemir et al. (2011). They investigated the properties of 2-hydroxy-5-bromobenzaldehyde polyacrylamide, providing insights into the electroactive nature of bromo- and chloro- derivatives (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

Synthesis and Structural Analysis

The chemical structure and synthesis process of related compounds, like 2-Bromo-4-methylbenzaldehyde, have been detailed by Jolad and Rajagopalan (2003), shedding light on the methodologies and analytical techniques used in synthesizing and characterizing these types of compounds (Jolad & Rajagopalan, 2003).

Environmental Transformations

Neilson et al. (1988) conducted research on the transformation of halogenated aromatic aldehydes by anaerobic bacteria, providing insights into the environmental behavior and transformation of compounds like 4-Bromo-2-hydroxy-5-methylbenzaldehyde (Neilson, Allard, Hynning, & Remberger, 1988).

Copper Ion Preconcentration

Fathi and Yaftian (2009) used a related compound, Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, for the preconcentration of copper ions, indicating potential applications in metal ion analysis and recovery (Fathi & Yaftian, 2009).

Synthesis of Novel Compounds

A study by Jamain et al. (2020) on the synthesis of novel compounds based on a cyclotriphosphazene core containing Schiff base and amide linking units indicates the broad potential of 4-Bromo-2-hydroxy-5-methylbenzaldehyde derivatives in advanced material sciences (Jamain, Khairuddean, & Guan-Seng, 2020).

Safety And Hazards

The safety information for 4-Bromo-2-hydroxy-5-methylbenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

properties

IUPAC Name

4-bromo-2-hydroxy-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXHVNHTPWAUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-hydroxy-5-methylbenzaldehyde

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